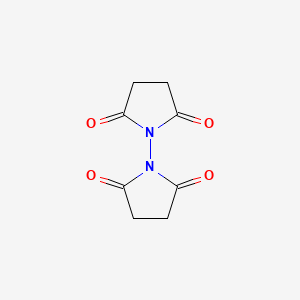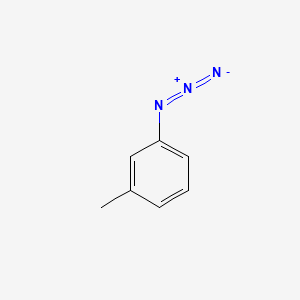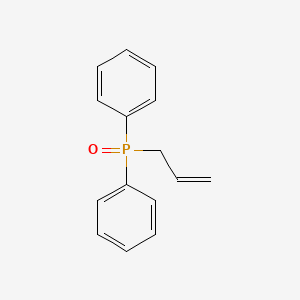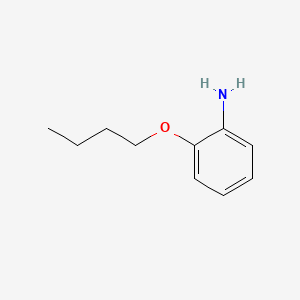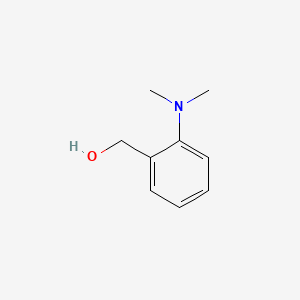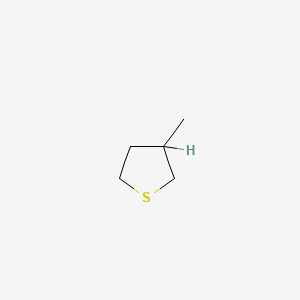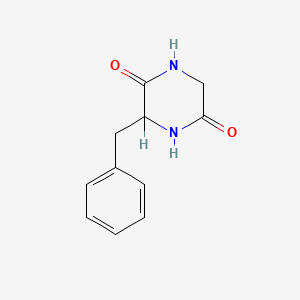![molecular formula C14H20O3 B1266710 2-[4-(Hexyloxy)phenyl]acetic acid CAS No. 60003-46-5](/img/structure/B1266710.png)
2-[4-(Hexyloxy)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Hexyloxy)phenyl]acetic acid is a chemical compound with potential applications in various fields of chemistry and materials science. While specific studies directly addressing this compound are scarce, insights can be drawn from research on structurally similar compounds and related chemical processes.
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(Hexyloxy)phenyl]acetic acid often involves regioselective bromination, etherification, and esterification processes. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid demonstrates a regioselective bromination method, achieving a high yield of 84% (Guzei, Gunderson, & Hill, 2010). Such methods could potentially be adapted for the synthesis of 2-[4-(Hexyloxy)phenyl]acetic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 2-[4-(Hexyloxy)phenyl]acetic acid often features strong intermolecular hydrogen bonding and specific spatial arrangements. For instance, the crystal structure of certain acetic acid derivatives reveals centrosymmetric dimers formed through strong O—H⋯O hydrogen bonding (Rizzoli, Andreetti, Ungaro, & Pochini, 1982). These structural characteristics are crucial for understanding the physical and chemical behavior of the compound.
科学的研究の応用
Anti-Inflammatory Activity
2-[4-(Hexyloxy)phenyl]acetic acid and its derivatives demonstrate notable anti-inflammatory activity. Studies have shown that certain substituted (2-phenoxyphenyl)acetic acids, which share a structural similarity with 2-[4-(Hexyloxy)phenyl]acetic acid, exhibit anti-inflammatory properties. These compounds, including [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, have been identified for their potency and low toxicity, including ulcerogenicity, marking them as potential therapeutic agents (Atkinson et al., 1983).
Superoxide Scavenging and Anti-Inflammatory Agents
Compounds structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, such as 5-aryl-2H-tetrazoles and 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and evaluated for their superoxide scavenging activity. These compounds have shown effectiveness as in vitro scavengers of superoxide, although their efficacy as in vivo anti-inflammatory agents was not significant (Maxwell et al., 1984).
Antibacterial and Antifungal Activities
Research involving metal complexes of structurally similar compounds, such as 2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid, has been conducted to evaluate their antibacterial and antifungal activities. These studies have provided insights into the potential biomedical applications of these compounds in combating microbial infections (Hussien et al., 2017).
Antioxidation Activities
Compounds like 3-Hydroxy-4-methoxy phenyl acetic acid, which are structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, have been synthesized and their antioxidation activities have been studied. These activities are significant for their potential therapeutic applications in combating oxidative stress-related diseases (Ren, 2004).
Chiral Derivatizing Agents
Research has also focused on using related compounds as chiral auxiliary compounds or derivatizing agents. For example, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been studied for its potential as a chiral derivatizing agent, useful in separating enantiomers of certain chemicals (Majewska, 2019).
Pharmaceutical Metabolism
The metabolism of pharmaceuticals like aceclofenac, which is structurally related to 2-[4-(Hexyloxy)phenyl]acetic acid, has been studied extensively. These studies are vital for understanding the pharmacokinetics and metabolic pathways of such drugs in different species (Bort et al., 1996).
Safety And Hazards
特性
IUPAC Name |
2-(4-hexoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-10-17-13-8-6-12(7-9-13)11-14(15)16/h6-9H,2-5,10-11H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDQZDCDWUBCQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10877604 |
Source


|
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hexyloxy)phenyl]acetic acid | |
CAS RN |
60003-46-5 |
Source


|
| Record name | Benzeneacetic acid, 4-(hexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060003465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 4-(HEXYLOXY)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10877604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)
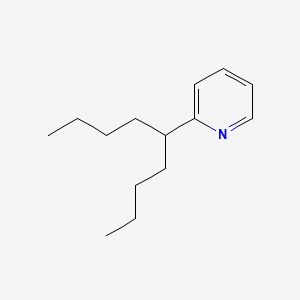
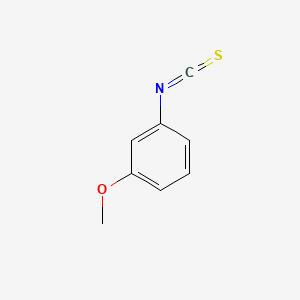
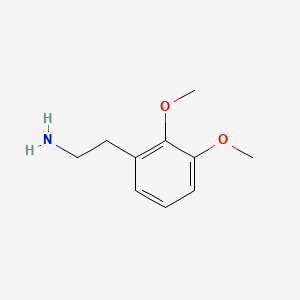
![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)
